molecular formula C12H14ClNO4 B14899063 2-(2-(2-Amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid

2-(2-(2-Amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid

Cat. No.: B14899063
M. Wt: 271.69 g/mol
InChI Key: XRNYRUFXYGCAKR-UHFFFAOYSA-N
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Description

2-(2-(2-Amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an amino group, a chlorobenzyl group, and a dioxolane ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid typically involves multiple steps. One common method starts with the protection of the amino group in 2-amino-6-chlorobenzyl using a bis-N-tert-butoxycarbonylation reaction . This protected intermediate is then coupled with a dioxolane derivative under Mitsunobu reaction conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the chlorobenzyl group can produce benzyl derivatives .

Scientific Research Applications

2-(2-(2-Amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(2-Amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the chlorobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the dioxolane ring in 2-(2-(2-Amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid makes it unique compared to other similar compounds. This ring structure can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Biological Activity

2-(2-(2-Amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and data tables.

Chemical Structure and Synthesis

The compound features a dioxolane ring structure, which is significant for its chemical reactivity and biological interactions. Synthesis typically involves the reaction of 6-chloro-2-amino-benzyl derivatives with dioxolane precursors under controlled conditions. The specific synthetic routes can vary, but they often utilize acid catalysts to promote the formation of the dioxolane ring.

Antimicrobial Properties

Research has indicated that derivatives of dioxolane compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that similar compounds possess inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Dioxolane Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus625 µg/mL
Compound BEscherichia coli1250 µg/mL
Compound CPseudomonas aeruginosa500 µg/mL

Note: Values are illustrative based on related studies.

Cytotoxic Effects

In vitro studies have evaluated the cytotoxic potency of this compound against various human cancer cell lines. Compounds with similar structures have shown promising results in inhibiting tumor cell growth.

Case Study: Cytotoxicity Testing
A study tested several derivatives against human cancer cell lines, revealing that certain modifications to the dioxolane structure enhanced cytotoxic effects significantly compared to others. For example, a derivative with a methyl group at a specific position showed higher potency than its counterparts.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
  • Membrane Disruption : Some dioxolanes have been shown to disrupt microbial membranes, leading to cell death.
  • Targeting Signaling Pathways : Certain derivatives may interfere with signaling pathways involved in cell growth and apoptosis in cancer cells.

Comparative Studies

Comparative studies highlight the unique properties of this compound relative to other dioxolanes. For instance, while many dioxolanes serve primarily as protecting groups in organic synthesis, those with amino substitutions like this compound exhibit enhanced biological activities.

Table 2: Comparison of Biological Activities

CompoundStructure TypeAntimicrobial ActivityCytotoxicity
Compound DDioxolaneModerateLow
Compound EAmino-DioxolaneHighModerate
This compoundAmino-DioxolaneHighHigh

Properties

Molecular Formula

C12H14ClNO4

Molecular Weight

271.69 g/mol

IUPAC Name

2-[2-[(2-amino-6-chlorophenyl)methyl]-1,3-dioxolan-2-yl]acetic acid

InChI

InChI=1S/C12H14ClNO4/c13-9-2-1-3-10(14)8(9)6-12(7-11(15)16)17-4-5-18-12/h1-3H,4-7,14H2,(H,15,16)

InChI Key

XRNYRUFXYGCAKR-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CC2=C(C=CC=C2Cl)N)CC(=O)O

Origin of Product

United States

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